(2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
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Starting Materials
- 4-hydroxybenzaldehyde
- 2-methyl-3-acetylchromone
-
Reaction Conditions
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
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Procedure
- Dissolve 4-hydroxybenzaldehyde and 2-methyl-3-acetylchromone in ethanol.
- Add a catalytic amount of sodium hydroxide.
- Stir the mixture at room temperature or heat under reflux for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The crude product is filtered, washed, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction
- The carbonyl group in the chalcone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution
- The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: The hydroxyphenyl group imparts antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine
Anticancer Activity: Chalcones, including this compound, have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Industry
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins and enzymes, modulating their activity. The chromenyl group can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the chromenyl group, resulting in different biological activities.
(2E)-1-(4-methoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one: The methoxy group alters the compound’s reactivity and biological properties.
Uniqueness
The presence of both the hydroxyphenyl and chromenyl groups in (2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13-15(12-16-4-2-3-5-19(16)22-13)8-11-18(21)14-6-9-17(20)10-7-14/h2-13,20H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCDKZQGODNOI-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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